1,3-Dimethylurea

Description

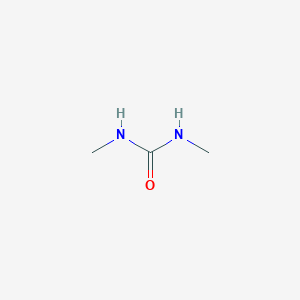

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKQDOBUOMPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025156 | |

| Record name | N,N'-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dimethylurea appears as colorless crystals. (NTP, 1992), Other Solid, Colorless solid; [Hawley] Sheet; [Alfa Aesar MSDS] Colorless powder; [OECD SIDS: 1,3-Dimethylurea - 2003], Solid, COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

514 to 518 °F at 760 mmHg (NTP, 1992), 268-270 °C, 269.00 °C. @ 760.00 mm Hg | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

154 °C | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER & ALCOHOL, INSOL IN ETHER, Solubility in water, g/100ml at 21.5 °C: 76.5 (good) | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.142 (NTP, 1992) - Denser than water; will sink, 1.142, 1.1 g/cm³ | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.54 [mmHg], Vapor pressure, Pa at 20 °C: 0.042 | |

| Record name | 1,3-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

RHOMBIC BIPYRAMIDAL CRYSTALS FROM CHLOROFORM-ETHER, COLORLESS PRISMS | |

CAS No. |

96-31-1 | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAM6DR9I4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

226 °F (NTP, 1992), 108 °C, 108.00 °C. @ 760.00 mm Hg, 102-107 °C | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylurea from Methylamine

Introduction

This compound (DMU), also known as N,N'-dimethylurea, is a versatile chemical intermediate with significant applications across various industries. It serves as a crucial building block in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the production of herbicides, textile finishing agents, and resins.[1][2][3] In the textile industry, it is a key component for creating formaldehyde-free easy-care finishing agents.[2][4] This guide provides a comprehensive technical overview of the primary synthesis pathways for this compound, with a focus on reactions originating from methylamine.

Core Synthesis Pathways from Methylamine

The industrial production of this compound from methylamine is primarily achieved through two major routes: the reaction with urea and the reaction with phosgene. Each pathway offers distinct advantages and disadvantages concerning yield, reaction conditions, and safety.

Pathway 1: Reaction of Methylamine with Urea

This is a widely used industrial method involving the condensation reaction of methylamine with urea.[1] The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of urea, followed by the elimination of ammonia. The reaction can be driven to completion by removing the ammonia byproduct.

The overall reaction is as follows: 2 CH₃NH₂ + (NH₂)₂CO → (CH₃NH)₂CO + 2 NH₃

This process is typically carried out at elevated temperatures and pressures.[5][6] Theoretical studies suggest the interaction is stepwise, with the initial formation of N-methylurea as an intermediate.[7] The reaction is described as an exothermic, spontaneous, and entropy-increasing process.[5]

Pathway 2: Reaction of Methylamine with Phosgene

A traditional method for synthesizing ureas involves the reaction of amines with phosgene (COCl₂). In this case, methylamine reacts with phosgene to produce this compound and hydrochloric acid. The acid byproduct must be neutralized, typically with a caustic alkali like sodium hydroxide, to drive the reaction to completion and prevent the formation of methylamine hydrochloride.[8][9]

The reaction can be summarized as: 2 CH₃NH₂ + COCl₂ + 2 NaOH → (CH₃NH)₂CO + 2 NaCl + 2 H₂O

This method can achieve high yields but involves the use of highly toxic phosgene gas, necessitating stringent safety protocols.[8][10] The reaction is typically carried out in an aqueous medium at controlled temperatures.[9]

Alternative Phosgene-Free Pathways

Concerns over the toxicity of phosgene have driven research into alternative, "phosgene-free" synthesis routes. One such approach involves the use of dimethyl carbonate as a less hazardous carbonyl source.[10] Another related synthesis involves the reaction of methyl isocyanate with water, which produces this compound and carbon dioxide.[11] Methyl isocyanate itself is often produced from methylamine and phosgene.[11]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Pathway | Reactants | Molar Ratio (Methylamine:Other) | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |

| Ammonolysis of Urea | Methylamine, Urea | 2:1 | 140-145 | ~25 atm | 2 hours | ~85% | [6] |

| Ammonolysis of Urea | Methylamine, Urea | Not specified | 140 | Atmospheric | 3 hours | Not specified | [5] |

| Phosgenation | Methylamine, Phosgene | 2:1 (approx.) | < 50 (e.g., 18) | Atmospheric | Not specified | 90% | [8][9] |

| From Hydrochloride | Methylamine HCl, Urea | 2:1 (approx.) | 160-170 | Atmospheric | 1 hour | 78.4% | [12] |

Detailed Experimental Protocols

Protocol 1: Synthesis from Methylamine and Urea (Autoclave Method)

This protocol is based on a patented industrial process for the synthesis of this compound.[6]

Materials:

-

Urea (60 parts by weight, ~1 mole)

-

40% aqueous methylamine solution (155 parts by weight, containing ~2 moles of methylamine)

-

Autoclave reactor

Procedure:

-

Charge the autoclave with 60 parts by weight of urea and 155 parts by weight of a 40% aqueous methylamine solution.

-

Seal the autoclave and heat the mixture to 140-145°C for approximately 2 hours. The pressure will rise to about 25 atmospheres.

-

After the reaction period, cool the autoclave to room temperature and vent any residual pressure.

-

The resulting aqueous solution is then evaporated to remove water and unreacted methylamine.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product with a melting point of 103-105°C.

Protocol 2: Synthesis from Methylamine and Phosgene

This protocol is adapted from a patented method and requires handling of highly toxic phosgene gas.[8][9] All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.

Materials:

-

Aqueous solution of methylamine

-

Gaseous phosgene

-

Caustic alkali solution (e.g., sodium hydroxide)

-

Reaction vessel with agitation and temperature control

Procedure:

-

Prepare an aqueous solution of methylamine in the reaction vessel.

-

Cool the solution to a controlled temperature, for example, 18°C.

-

Slowly bubble gaseous phosgene into the agitated methylamine solution. The amount of phosgene should not substantially exceed the theoretical proportion (1 mole of phosgene per 2 moles of methylamine).

-

Simultaneously, add a caustic alkali solution to the reaction mixture at a rate that neutralizes the hydrochloric acid formed during the reaction, maintaining a slightly alkaline to neutral pH.

-

Continue the reaction until the addition of phosgene is complete.

-

The resulting product is an aqueous solution of this compound containing suspended sodium chloride.

-

The this compound can be isolated by evaporating the water and then separating the product from the salt by extraction with a suitable solvent like alcohol, followed by crystallization.

Diagrams and Workflows

Caption: Primary synthesis pathways of this compound from Methylamine.

Caption: Experimental workflow for the synthesis via the Urea/Autoclave method.

References

- 1. This compound CAS 96-31-1|Research Chemical [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. aidic.it [aidic.it]

- 6. DE855551C - Process for the production of mono- or symmetrical dimethyl urea - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. publications.tno.nl [publications.tno.nl]

- 11. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 12. Sciencemadness Discussion Board - Lab prep of Dimethyl Urea - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylurea (DMU), also known as N,N'-dimethylurea, is a symmetrically substituted urea derivative with the chemical formula C₃H₈N₂O.[1] It presents as a colorless to white crystalline solid and is utilized primarily as an intermediate in the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, textile aids, and herbicides.[1][2] In the agricultural sector, it serves as a urease inhibitor to improve the efficiency of urea-based fertilizers by slowing the release of nitrogen.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, experimental methodologies, and a visualization of its primary biological mechanism of action.

Physical Properties

This compound is a solid at room temperature with a faint amine-like odor or being odorless.[3] It is characterized by its high solubility in water and polar organic solvents, a property attributable to its capacity for hydrogen bonding.[3][4]

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [5] |

| Appearance | Colorless to white crystalline solid/powder | [1][3] |

| Melting Point | 102-108 °C | [2] |

| Boiling Point | 268-270 °C | [2] |

| Density | 1.142 g/cm³ | [2] |

| Solubility in Water | 765 g/L at 21.5 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | -0.783 at 25 °C | [2] |

| Vapor Pressure | 0.00042 hPa at 20 °C | [2] |

| pKa (Predicted) | 14.57 ± 0.46 | [6][7] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a disubstituted urea. It is stable under neutral conditions but can undergo hydrolysis in strongly acidic or basic environments.[3] A significant reaction of environmental and industrial relevance is its potential to form carcinogenic nitrosoureas in the presence of nitrite.[2]

Key reactive characteristics include:

-

Hydrolysis: The amide linkages are susceptible to hydrolysis, although the rate is extremely slow under normal environmental conditions.[2]

-

Reaction with Formaldehyde: It reacts with formaldehyde, but unlike urea, it does not readily form polymers.[8]

-

Synthesis: Industrially, this compound can be synthesized by the reaction of methyl isocyanate with water or through the methylation of urea using agents like dimethyl sulfate.[9]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum in DMSO-d₆, this compound shows two main signals:

-

A signal corresponding to the N-H protons.

-

A signal for the methyl (CH₃) protons.

For example, in DMSO-d6, the N-H proton signal appears around 5.69 ppm, while the methyl proton signal is observed at approximately 2.54 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is relatively simple, displaying two distinct signals:

-

One for the carbonyl (C=O) carbon.

-

One for the methyl (CH₃) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups:

-

N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band typically found around 1630-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the vicinity of 1550-1640 cm⁻¹.

-

C-N Stretching: Bands that appear in the fingerprint region.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 88, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A common fragmentation involves the cleavage of the C-N bond.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[11]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[12]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[12]

-

For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[12]

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the solubility of organic compounds in water.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24 hours or longer.

-

After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

The concentration of this compound in the sample is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Biological Activity: Urease Inhibition

While this compound is not known to be directly involved in specific cellular signaling pathways in humans or animals, its primary biological effect of interest is the inhibition of the enzyme urease.[1] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme in soil, this compound slows down the rate of urea fertilizer breakdown, reducing nitrogen loss and enhancing its availability to plants.[1]

Caption: Mechanism of Urease Inhibition by this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a versatile intermediate in the chemical industry and a valuable component in agricultural formulations. Its high water solubility and specific reactivity are key to its applications. While not a direct participant in known biological signaling pathways, its role as a urease inhibitor is a critical function with significant environmental and economic impact. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. This compound (96-31-1) 1H NMR spectrum [chemicalbook.com]

- 11. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Characterization of 1,3-Dimethylurea (CAS Number 96-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,3-Dimethylurea (CAS No. 96-31-1), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details its physicochemical properties, spectroscopic data, a laboratory-scale synthesis protocol, and the methodologies for its characterization.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₂O | |

| Molecular Weight | 88.11 g/mol | |

| Melting Point | 102-107 °C | [4] |

| Boiling Point | 268-270 °C | [2][4] |

| Density | 1.142 g/cm³ | [4] |

| Water Solubility | 765 g/L at 21.5 °C | [4] |

| log Kₒw (Octanol-Water Partition Coefficient) | -0.783 at 25 °C | [4] |

| Appearance | Colorless to white crystalline powder | [4][5] |

| pH | 9 - 9.5 (at 100 g/L) | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of methylamine with urea.

Experimental Protocol: Synthesis from Methylamine and Urea

Materials:

-

Urea

-

Aqueous methylamine solution (40%)

-

Toluene

-

Heating mantle with a stirrer

-

Round-bottom flask

-

Condenser

-

Distillation apparatus

-

Vacuum source

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, preheat a calculated amount of a suitable solvent (e.g., none, as the reaction can be run neat) to 60 °C in an oil bath.[6]

-

Slowly add a 40% aqueous solution of methylamine dropwise to the preheated urea over a period of time.[6] A molar ratio of 2:1 methylamine to urea is typically used for the synthesis of the symmetrically substituted dimethylurea.

-

After the addition is complete, raise the temperature to approximately 67-68 °C and maintain the reaction at this temperature with continuous stirring.[6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Upon completion of the reaction, remove the solvent (and any water) under reduced pressure.[6]

-

To the resulting solid residue, add anhydrous toluene to form an azeotrope with any remaining water.[6]

-

Distill the toluene/water azeotrope under reduced pressure to yield the crude this compound.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or ethanol.[1][7]

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scienceijsar.com [scienceijsar.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DE855551C - Process for the production of mono- or symmetrical dimethyl urea - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

Thermal Stability and Decomposition of 1,3-Dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3-Dimethylurea (DMU). Drawing from available literature, this document consolidates key data, outlines relevant experimental methodologies, and presents a proposed decomposition pathway. This guide is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments where thermal stability is a critical parameter.

Core Physicochemical and Thermal Properties

This compound is a colorless crystalline powder with established applications in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the textile and herbicide industries.[1][2] A summary of its key physical and thermal properties is presented in Table 1. While a precise decomposition temperature from thermogravimetric analysis is not widely published, an OECD SIDS report indicates that decomposition can occur at temperatures above 150 °C.[3]

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96-31-1 | [2] |

| Molecular Formula | C₃H₈N₂O | [2] |

| Molar Mass | 88.110 g·mol⁻¹ | [2] |

| Melting Point | 102 - 107 °C | [3] |

| Boiling Point | 269.1 °C | [2] |

| Autoignition Temperature | 400 °C | [3] |

| Decomposition | Can decompose at > 150 °C | [3] |

| Water Solubility | 765 g/L at 21.5 °C | [3] |

Thermal Decomposition Pathway

While specific experimental studies on the thermal decomposition mechanism of this compound are limited, a probable pathway can be inferred from theoretical studies of urea derivatives and experimental work on analogous compounds such as 1,3-diphenyl urea.[4][5] Theoretical calculations suggest that the thermal decomposition of alkyl- and phenylureas proceeds via a four-center pericyclic reaction, yielding a substituted isocyanate and an amine.

In the case of this compound, this would involve the cleavage of a C-N bond and the transfer of a hydrogen atom, resulting in the formation of methyl isocyanate and methylamine. This proposed pathway is consistent with the observation of methylamine as a hazardous decomposition product.[3]

Caption: Proposed thermal decomposition pathway of this compound.

Under fire conditions, further decomposition is expected, leading to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are generalized experimental protocols based on standard methods for urea and its derivatives.[1][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Instrumentation: A calibrated thermogravimetric analyzer. Crucibles: Alumina or platinum crucibles. Sample Preparation:

-

Ensure the this compound sample is finely ground and homogeneous.

-

Accurately weigh approximately 2-5 mg of the sample into a tared TGA crucible.

Experimental Parameters:

-

Temperature Range: Ambient to 450 °C or higher, depending on the desired extent of decomposition analysis.

-

Heating Rate: A linear heating rate of 5-10 °C/min is recommended to ensure good resolution of thermal events.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.

Procedure:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with the inert gas for at least 15 minutes prior to starting the experiment.

-

Initiate the heating program.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter. Pans: Aluminum pans, potentially with pierced hermetic lids to allow for the escape of gaseous decomposition products. Sample Preparation:

-

Accurately weigh 2-5 mg of the finely ground this compound sample into a tared aluminum DSC pan.

-

Seal the pan with a lid. It is advisable to pierce the lid to allow for the escape of any evolved gases.

Experimental Parameters:

-

Temperature Range: 20 °C to a temperature exceeding the final decomposition event observed in TGA.

-

Heating Rate: A heating rate of 2-10 °C/min is recommended.

-

Atmosphere: Inert atmosphere (nitrogen or argon) with a similar flow rate to the TGA experiment.

Procedure:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Initiate the heating program.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and any subsequent decomposition events.

The workflow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Summary of Findings and Future Work

The thermal stability of this compound is a critical consideration for its safe handling, storage, and application in various industrial and pharmaceutical processes. The available data suggests that decomposition begins at temperatures above 150 °C, with a proposed mechanism involving the formation of methyl isocyanate and methylamine. For a more complete understanding, further experimental work is necessary to generate specific TGA and DSC data for this compound, to quantitatively identify its decomposition products under different atmospheric conditions, and to determine the kinetics of its decomposition. Such studies would provide invaluable data for process optimization, safety assessments, and the development of more stable formulations.

References

An In-Depth Technical Guide to the Solubility of 1,3-Dimethylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylurea in a range of common organic solvents. The data presented is crucial for professionals in drug development, chemical synthesis, and materials science, where this compound is utilized as a reactant, intermediate, or formulation component. This document summarizes quantitative solubility data, details the experimental protocols for its determination, and provides visual representations of the experimental workflow and the relationship between solvent properties and solubility.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in several alcohols and other common organic solvents. The data consistently shows that the solubility of this compound increases with increasing temperature in all tested solvents.[1][2]

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 288.15 | 0.1983 |

| 293.15 | 0.2245 | |

| 298.15 | 0.2531 | |

| 303.15 | 0.2843 | |

| 308.15 | 0.3186 | |

| 313.15 | 0.3564 | |

| 318.15 | 0.3981 | |

| 323.15 | 0.4443 | |

| 328.15 | 0.4955 | |

| Ethanol | 288.15 | 0.1096 |

| 293.15 | 0.1263 | |

| 298.15 | 0.1451 | |

| 303.15 | 0.1662 | |

| 308.15 | 0.1898 | |

| 313.15 | 0.2163 | |

| 318.15 | 0.2461 | |

| 323.15 | 0.2796 | |

| 328.15 | 0.3172 | |

| 1-Propanol | 288.15 | 0.0732 |

| 293.15 | 0.0853 | |

| 298.15 | 0.0991 | |

| 303.15 | 0.1148 | |

| 308.15 | 0.1326 | |

| 313.15 | 0.1528 | |

| 318.15 | 0.1757 | |

| 323.15 | 0.2017 | |

| 328.15 | 0.2312 | |

| 1-Butanol | 288.15 | 0.0538 |

| 293.15 | 0.0628 | |

| 298.15 | 0.0731 | |

| 303.15 | 0.0848 | |

| 308.15 | 0.0981 | |

| 313.15 | 0.1132 | |

| 318.15 | 0.1304 | |

| 323.15 | 0.1499 | |

| 328.15 | 0.1721 | |

| 1-Pentanol | 288.15 | 0.0415 |

| 293.15 | 0.0485 | |

| 298.15 | 0.0566 | |

| 303.15 | 0.0658 | |

| 308.15 | 0.0763 | |

| 313.15 | 0.0882 | |

| 318.15 | 0.1018 | |

| 323.15 | 0.1173 | |

| 328.15 | 0.1350 | |

| 1-Hexanol | 288.15 | 0.0335 |

| 293.15 | 0.0391 | |

| 298.15 | 0.0456 | |

| 303.15 | 0.0530 | |

| 308.15 | 0.0615 | |

| 313.15 | 0.0712 | |

| 318.15 | 0.0822 | |

| 323.15 | 0.0947 | |

| 328.15 | 0.1090 | |

| 1-Heptanol | 288.15 | 0.0279 |

| 293.15 | 0.0326 | |

| 298.15 | 0.0380 | |

| 303.15 | 0.0442 | |

| 308.15 | 0.0513 | |

| 313.15 | 0.0594 | |

| 318.15 | 0.0687 | |

| 323.15 | 0.0793 | |

| 328.15 | 0.0915 | |

| 1-Octanol | 288.15 | 0.0238 |

| 293.15 | 0.0278 | |

| 298.15 | 0.0324 | |

| 303.15 | 0.0376 | |

| 308.15 | 0.0436 | |

| 313.15 | 0.0506 | |

| 318.15 | 0.0586 | |

| 323.15 | 0.0678 | |

| 328.15 | 0.0783 | |

| 2-Propanol | 288.15 | 0.0795 |

| 293.15 | 0.0934 | |

| 298.15 | 0.1093 | |

| 303.15 | 0.1275 | |

| 308.15 | 0.1484 | |

| 313.15 | 0.1724 | |

| 318.15 | 0.1999 | |

| 323.15 | 0.2315 | |

| 328.15 | 0.2678 | |

| 2-Butanol | 288.15 | 0.0612 |

| 293.15 | 0.0719 | |

| 298.15 | 0.0843 | |

| 303.15 | 0.0986 | |

| 308.15 | 0.1151 | |

| 313.15 | 0.1341 | |

| 318.15 | 0.1559 | |

| 323.15 | 0.1810 | |

| 328.15 | 0.2098 |

Data sourced from Zhu, P., et al. (2016) and Chen, Y., et al. (2016).

Table 2: Solubility of this compound in Other Organic Solvents [1]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Acetone | 288.15 | 0.1423 |

| 293.15 | 0.1652 | |

| 298.15 | 0.1914 | |

| 303.15 | 0.2215 | |

| 308.15 | 0.2559 | |

| 313.15 | 0.2953 | |

| 318.15 | 0.3405 | |

| 323.15 | 0.3924 | |

| 328.15 | 0.4520 | |

| Acetonitrile | 288.15 | 0.0754 |

| 293.15 | 0.0886 | |

| 298.15 | 0.1038 | |

| 303.15 | 0.1212 | |

| 308.15 | 0.1411 | |

| 313.15 | 0.1640 | |

| 318.15 | 0.1899 | |

| 323.15 | 0.2195 | |

| 328.15 | 0.2531 | |

| Ethyl Acetate | 288.15 | 0.0251 |

| 293.15 | 0.0302 | |

| 298.15 | 0.0361 | |

| 303.15 | 0.0430 | |

| 308.15 | 0.0511 | |

| 313.15 | 0.0605 | |

| 318.15 | 0.0716 | |

| 323.15 | 0.0845 | |

| 328.15 | 0.0997 | |

| Butyl Acetate | 288.15 | 0.0189 |

| 293.15 | 0.0228 | |

| 298.15 | 0.0273 | |

| 303.15 | 0.0326 | |

| 308.15 | 0.0388 | |

| 313.15 | 0.0460 | |

| 318.15 | 0.0544 | |

| 323.15 | 0.0643 | |

| 328.15 | 0.0759 |

Data sourced from Chen, Y., et al. (2016).

Experimental Protocols

The quantitative solubility data presented in this guide was determined using the synthetic method , a reliable technique for measuring solubility at various temperatures. A common implementation of this method involves laser monitoring to precisely detect the dissolution point.[1][2]

Synthetic Method for Solubility Determination

The synthetic method involves preparing a mixture of the solute and solvent of a known composition and then determining the temperature at which the last solid particle of the solute dissolves upon heating or the first particle appears upon cooling.

Apparatus:

-

A jacketed glass vessel to allow for precise temperature control via a circulating water bath.

-

A magnetic stirrer and stir bar for continuous agitation of the mixture.

-

A precision thermometer or temperature probe with an accuracy of at least ±0.1 K.

-

A light source (e.g., a laser beam) and a detector to monitor the turbidity of the solution.

-

A data acquisition system to record temperature and detector signals.

Procedure:

-

Sample Preparation: A known mass of this compound and a known mass of the selected organic solvent are accurately weighed and placed into the jacketed glass vessel.

-

Heating and Dissolution: The mixture is continuously stirred while the temperature of the circulating bath is slowly increased. The heating rate is typically controlled to be very slow (e.g., 0.1 to 0.5 K/min) as the solution approaches the dissolution point to ensure thermal equilibrium.

-

Endpoint Detection (Laser Monitoring): A laser beam is passed through the suspension.

-

When solid particles are present, the laser light is scattered, and the detector registers a low transmittance.

-

As the temperature increases and the solid dissolves, the solution becomes clear, and the light transmittance increases significantly.

-

The temperature at which the detector signal shows a sharp and stable increase to a maximum value is recorded as the equilibrium solubility temperature for that specific composition.

-

-

Cooling and Crystallization (Confirmation): The solution is then slowly cooled. The temperature at which the first crystals appear, indicated by a sharp decrease in light transmittance, is also recorded. The dissolution and crystallization temperatures should be in close agreement to confirm that equilibrium was achieved.

-

Data Collection: This process is repeated for several different compositions of this compound and the solvent to generate a solubility curve over a range of temperatures.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the synthetic method with laser monitoring.

Caption: Workflow for the synthetic method of solubility determination.

Relationship Between Solvent Polarity and Solubility

The solubility of this compound is significantly influenced by the polarity of the solvent. As a polar molecule capable of forming hydrogen bonds, it generally exhibits higher solubility in more polar solvents.

Caption: Solvent polarity and its effect on this compound solubility.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,3-dimethylurea. Leveraging data from X-ray crystallography, vibrational spectroscopy (FTIR and Raman), and computational chemistry, this document offers a detailed exploration of the molecule's geometry, bond parameters, and electronic characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental and computational methodologies are provided, alongside visual representations of the molecular structure and logical workflows to facilitate a deeper understanding of this scientifically significant compound.

Molecular Structure

This compound (DMU) is a derivative of urea with the chemical formula (CH₃NH)₂CO. The presence of methyl groups on both nitrogen atoms influences the molecule's conformation, electronic distribution, and intermolecular interactions. The core structural framework consists of a central carbonyl group bonded to two nitrogen atoms, each of which is, in turn, bonded to a methyl group.

Crystal Structure

This compound is known to exist in at least two polymorphic forms, both of which have been characterized by single-crystal X-ray diffraction. The key crystallographic data for both polymorphs are summarized below.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Fdd2 | P2₁2₁2₁ |

| Temperature (K) | 180 | 100 |

| CCDC Number | 860585 | 860586 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Bolte, D.D.A. & Jones, P.G. (2012).

The molecular structures within both polymorphs are very similar, with the primary difference lying in the packing of the molecules in the crystal lattice.

Molecular Geometry and Bond Parameters

The precise bond lengths, bond angles, and selected dihedral angles for the two polymorphs of this compound, as determined by X-ray crystallography, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 2: Selected Bond Lengths (Å) for this compound Polymorphs

| Bond | Polymorph I (Å) | Polymorph II (Å) |

| C1=O1 | 1.257 | 1.259 |

| C1-N1 | 1.348 | 1.350 |

| C1-N2 | 1.348 | 1.349 |

| N1-C2 | 1.457 | 1.458 |

| N2-C3 | 1.457 | 1.456 |

Table 3: Selected Bond Angles (°) for this compound Polymorphs

| Angle | Polymorph I (°) | Polymorph II (°) |

| O1=C1-N1 | 121.9 | 121.7 |

| O1=C1-N2 | 121.9 | 121.8 |

| N1-C1-N2 | 116.2 | 116.5 |

| C1-N1-C2 | 123.1 | 123.0 |

| C1-N2-C3 | 123.1 | 123.2 |

Table 4: Selected Dihedral Angles (°) for this compound Polymorphs

| Dihedral Angle | Polymorph I (°) | Polymorph II (°) |

| C2-N1-C1-N2 | 178.6 | 179.1 |

| C3-N2-C1-N1 | 178.6 | 179.3 |

| O1=C1-N1-C2 | -1.5 | -1.0 |

| O1=C1-N2-C3 | -1.5 | -0.8 |

The data reveals a largely planar geometry around the central urea core, a consequence of the sp² hybridization of the central carbon and the nitrogen atoms, which will be discussed in the following section.

Bonding and Electronic Structure

Hybridization and Covalent Bonding

The bonding in this compound can be understood through the concept of atomic orbital hybridization.

-

Carbonyl Carbon (C1): The central carbon atom is sp² hybridized, forming three sigma (σ) bonds with the two nitrogen atoms and the oxygen atom. The remaining p-orbital on the carbon atom participates in a pi (π) bond with the oxygen atom, resulting in the C=O double bond.

-

Nitrogen Atoms (N1, N2): The nitrogen atoms are also considered to be sp² hybridized. They each form three σ bonds: one with the central carbon, one with a methyl carbon, and one with a hydrogen atom (in the lone pair). The lone pair of electrons on each nitrogen atom resides in a p-orbital, which can overlap with the p-orbital of the carbonyl carbon. This delocalization of the nitrogen lone pairs into the C=O π-system gives the C-N bonds partial double bond character, resulting in a shorter bond length than a typical C-N single bond and contributing to the planarity of the urea backbone.

-

Methyl Carbons (C2, C3): The carbon atoms of the methyl groups are sp³ hybridized, forming four σ bonds with three hydrogen atoms and one nitrogen atom.

Intermolecular Forces

In the solid state, the primary intermolecular force governing the crystal packing of this compound is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (O1) acts as a hydrogen bond acceptor. These hydrogen bonds link the molecules together in chains and networks, leading to a stable crystalline structure.

Spectroscopic Analysis

Vibrational spectroscopy provides valuable insights into the bonding and functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy

The key vibrational modes of this compound are summarized in the table below. The assignments are based on a combination of experimental data and theoretical calculations from the literature.

Table 5: Principal Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3350 | ν(N-H) | N-H stretching |

| ~2950 | ν(C-H) | C-H stretching (methyl groups) |

| ~1630 | ν(C=O) | C=O stretching (Amide I band) |

| ~1570 | δ(N-H) + ν(C-N) | N-H bending and C-N stretching (Amide II band) |

| ~1450 | δ(C-H) | C-H bending (methyl groups) |

| ~1250 | ν(C-N) + δ(N-H) | C-N stretching and N-H bending (Amide III band) |

| ~770 | γ(C=O) | C=O out-of-plane bending |

The positions of these bands, particularly the Amide bands, are sensitive to the molecular environment and hydrogen bonding.

Experimental and Computational Protocols

X-ray Crystallography

The single-crystal X-ray diffraction data for the polymorphs of this compound were collected using a standard diffractometer. A detailed protocol for such an experiment is as follows:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent, such as ethanol or acetone.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to the desired temperature (e.g., 100 K or 180 K) using a cryostream to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spot intensities and correct for experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

spectroscopic analysis of 1,3-Dimethylurea (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-Dimethylurea (DMU), a compound of interest in various industrial and pharmaceutical applications. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DMU, along with standardized experimental protocols for data acquisition.

Introduction to this compound

This compound (CAS No. 96-31-1, Molecular Formula: C₃H₈N₂O, Molecular Weight: 88.11 g/mol ) is a symmetrically substituted urea derivative.[1] It serves as a versatile intermediate in the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, and herbicides.[2][3] In the textile industry, it is a precursor for formaldehyde-free finishing agents.[2] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, quality control, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and amine (NH) protons. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two N-H protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.7 - 5.8 | Broad Singlet | 2H, N-H |

| ~2.54 | Singlet / Doublet | 6H, -CH₃ |

Note: The multiplicity of the methyl peak can appear as a doublet due to coupling with the adjacent N-H proton. However, due to quadrupole broadening from the nitrogen atom and potential proton exchange, it often resolves as a singlet or a broad singlet.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is simple, showing two distinct signals for the carbonyl carbon and the equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (Carbonyl) |

| ~27 | -CH₃ (Methyl) |

Note: Specific chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation. Data for CDCl₃ as a solvent is referenced in literature.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound clearly shows characteristic absorptions for N-H, C-H, and C=O bonds.

IR Data

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3352 | Strong | Asymmetric N-H Stretch |

| 3058 | Medium | Symmetric N-H Stretch |

| 2958 | Medium | Asymmetric C-H₃ Stretch |

| 2886 | Medium | Symmetric C-H₃ Stretch |

| 1635 | Very Strong | C=O Stretch (Amide I band) |

| 1558 | Strong | N-H Bend (Amide II band) |

| 1458 | Medium | Asymmetric C-H₃ Bend |

| 1415 | Medium | Symmetric C-H₃ Bend |

| 1215 | Medium | C-N Stretch |

| 775 | Medium | O=C-N Bend |

| 621 | Medium | N-H Out-of-plane Bend |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet in the sample holder in the spectrometer's beam path.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum (transmittance vs. wavenumber).

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) method is commonly used, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Spectrometry Data

The mass spectrum of this compound shows a clear molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a substituted urea.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 88 | 70 | [M]⁺ (Molecular Ion) |

| 58 | 85 | [CH₃NHCO]⁺ |

| 57 | 25 | [CH₃NCO]⁺ |

| 44 | 40 | [NH₂CO]⁺ |

| 30 | 100 | [CH₃NH]⁺ (Base Peak) |

Source: Data interpreted from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Bombard the vaporized sample molecules with a beam of electrons, typically with an energy of 70 eV. This will cause the ejection of an electron from the molecule to form the positively charged molecular ion [M]⁺.

-

-

Mass Analysis:

-

Accelerate the generated ions out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the number of ions striking it.

-

-

Data Processing:

-

The instrument's software records the abundance of each ion at each m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.

-

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic analysis of a compound like this compound involves sequential data acquisition and integrated interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Health and Safety Considerations for Handling 1,3-Dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling of 1,3-Dimethylurea. The information is compiled from safety data sheets, and scientific and regulatory sources to ensure a comprehensive understanding for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to white crystalline powder.[1] It is an organic compound and a derivative of urea, used as an intermediate in various industrial and chemical syntheses.[2][3]

| Property | Value | Reference |

| CAS Number | 96-31-1 | [2] |

| Molecular Formula | C3H8N2O | [4] |

| Molecular Weight | 88.11 g/mol | [5] |